7-Benzyloxymethyloxy-3-cyanocoumarin
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Overview
Description
7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of coumarin derivatives. This compound is known for its unique structural features, which include a benzyloxy group, a methoxy group, and a nitrile group attached to a chromene core. The molecular formula of this compound is C18H13NO4, and it has a molecular weight of 307.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyloxy and methoxy groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of human monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromene-3-carbonitrile: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.
7-benzyloxy-2-oxo-2H-chromene-3-carbonitrile: Similar structure but without the methoxy group, which can affect its reactivity and applications.
7-methoxy-2-oxo-2H-chromene-3-carbonitrile:
Uniqueness
7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C18H13NO4 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-oxo-7-(phenylmethoxymethoxy)chromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO4/c19-10-15-8-14-6-7-16(9-17(14)23-18(15)20)22-12-21-11-13-4-2-1-3-5-13/h1-9H,11-12H2 |
InChI Key |
GTRKLODQQBLIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C=C(C(=O)O3)C#N |
Origin of Product |
United States |
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